molecular formula C21H25N3O4 B7606608 N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B7606608
M. Wt: 383.4 g/mol
InChI Key: NMZQLWNMUIMKBK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole moiety, a methoxyphenyl group, and a piperazine ring, making it structurally unique and interesting for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and methoxyphenyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in the synthesis include:

    Benzodioxole: Prepared from catechol and formaldehyde.

    Methoxyphenyl: Derived from anisole through nitration and reduction.

    Piperazine: Reacted with acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group in the methoxyphenyl moiety.

    Substitution: Electrophilic aromatic substitution reactions on the benzodioxole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and reduced aromatic compounds.

    Substitution Products: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]acetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methylphenyl)piperazin-1-yl]acetamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-26-18-5-3-17(4-6-18)24-10-8-23(9-11-24)14-21(25)22-13-16-2-7-19-20(12-16)28-15-27-19/h2-7,12H,8-11,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZQLWNMUIMKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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